N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Description
Chemical Structure and Properties N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine (molecular formula: C₁₆H₁₃N₅O₂) is a pyrimidine derivative featuring a 2-pyridinyl substituent at position 4 of the pyrimidine ring and a 2-methyl-5-nitrophenyl group at the N2 position. The compound is synthesized via condensation reactions between enaminones and guanidine derivatives, yielding crystalline solids with a melting point of 194–195°C .
Synthesis
Key synthesis routes include:
- Condensation with Guanidine Derivatives: Reaction of enaminone (3) with 1-(2-methyl-5-nitrophenyl)guanidine (4) in the presence of a base, yielding 55.6% product .
- Reduction Steps: Reduction of the nitro group to an amine using SnCl₂·2H₂O or catalytic hydrogenation (Pd/C, H₂) to produce intermediates like 6-methyl-N1-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine (75–88% yield) .
Applications The compound is utilized in biochemical research, particularly in positron emission tomography (PET) studies for tracking drug distribution, as seen in carbon-11-labeled analogs of imatinib .
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-pyridin-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c1-11-5-6-12(21(22)23)10-15(11)20-16-18-9-7-14(19-16)13-4-2-3-8-17-13/h2-10H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYYLFCJSRCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431915 | |
| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475587-23-6 | |
| Record name | N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 3-Acetylpyridine and DMF-DMA
The most widely documented method involves a two-step condensation process. In the first step, 3-acetylpyridine reacts with DMF-DMA in dimethylformamide (DMF) under reflux to form an enaminone intermediate (compound III). This intermediate is subsequently reacted with 2-methyl-5-nitrophenyl guanidine (compound II) to yield the target pyrimidinamine.
Key Reaction Parameters:
- Molar Ratio: A near-stoichiometric ratio of DMF-DMA to 3-acetylpyridine (1–1.1:1) minimizes side products.
- Solvent: DMF serves as both solvent and reactant, eliminating the need for excess DMF-DMA.
- Temperature and Time: Reflux for 4–6 hours ensures complete conversion, with post-reaction methanol removal via vacuum distillation.
Advantages:
- Yield: 82.2–83.1% isolated yield after recrystallization.
- Purity: High-performance liquid chromatography (HPLC) purity ≥99.2%, with the major impurity (IV) controlled to ≤0.1%.
- Safety: Avoids hazardous nitric acid used in earlier routes, substituting hydrochloric acid for safer guanidine nitrate synthesis.
Alternative Guanidine Nitrate Synthesis
Earlier methods described in US5521184 required 2-amino-4-nitrotoluene to react with cyanamide and nitric acid under reflux for 25 hours, posing explosion risks. The modern approach replaces nitric acid with hydrochloric acid, achieving comparable yields (97%) while enhancing safety.
Reaction Conditions:
- Cyanamide Concentration: 50% aqueous solution.
- Neutralization: Post-reaction alkali treatment precipitates 2-methyl-5-nitrophenyl guanidine with minimal losses.
Optimization and Industrial Scalability
Purification Techniques
Crude product purification is critical for pharmaceutical-grade material. Methanol slurry filtration reduces impurities, yielding crystals with consistent morphology (Figure 1).
Table 1: Comparative Purification Outcomes
| Parameter | Prior Art (Column Chromatography) | Modern Slurry Method |
|---|---|---|
| Purity | 95–98% | ≥99.2% |
| Impurity IV Content | 1.5–2.0% | ≤0.1% |
| Scalability | Lab-scale only | Industrial feasible |
Solvent and Stoichiometric Optimization
Excess DMF-DMA (>4 equivalents) was historically used as both reactant and solvent, complicating purification. Contemporary protocols use DMF as the primary solvent, reducing DMF-DMA to 1.1 equivalents and enabling direct isolation without chromatography.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H-NMR (DMSO-d6) data confirm the structure:
X-ray Crystallography
Single-crystal X-ray studies reveal a planar pyrimidine ring with dihedral angles of 5.2° relative to the pyridyl group, ensuring optimal π-π stacking in molecular docking studies.
Reduction to N-(5-Amino-2-methylphenyl) Derivative
The final step in imatinib synthesis involves catalytic hydrogenation of the nitro group. Using 10% Pd/C in ethyl acetate with ammonium formate, yields of 96.5% are achieved.
Critical Parameters:
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution, and strong bases or nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of NPPA involves several steps, including the use of guanidinium nitrate as a precursor. The compound has been characterized through various methods, including X-ray diffraction and spectroscopic techniques, which reveal its crystal structure and electronic properties. Notably, the interactions between the nitro group and the aromatic rings play a crucial role in its stability and reactivity .
Medicinal Chemistry Applications
2.1 Anticancer Activity
NPPA has been identified as a potential template for drug design against Chronic Myeloid Leukemia (CML). Research indicates that it may exhibit inhibitory effects on specific kinases involved in cancer progression, similar to other known kinase inhibitors like Imatinib. The compound's structural features allow for modifications that can enhance its efficacy and selectivity against cancer cells .
2.2 Kinase Inhibition
The compound is classified among kinase inhibitors, which are critical in targeting various signaling pathways in cancer cells. Its ability to inhibit specific kinases makes it a subject of interest for developing new anticancer therapies. The nitro group in its structure is particularly relevant for enhancing biological activity through interactions with target proteins .
Several studies have focused on NPPA's potential applications:
- Study on Anticancer Properties : A study demonstrated that NPPA could inhibit the proliferation of CML cells in vitro, showing promise as a lead compound for further development into therapeutic agents .
- Molecular Docking Studies : Computational studies involving molecular docking have suggested that NPPA can effectively bind to target kinases, providing insights into its mechanism of action and guiding future modifications to improve potency .
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrimidine derivatives, highlighting key differences in substituents, synthesis, and applications:
Key Observations:
Heterocyclic Modifications: Derivatives with isothiazole or indole rings (e.g., [2031186-22-6], [1421372-94-2]) exhibit enhanced structural diversity, which may improve target selectivity in kinase inhibition .
Synthesis Efficiency :
- Catalytic hydrogenation (Pd-C/H₂) achieves higher yields (88%) compared to SnCl₂·2H₂O (75%) for nitro-group reduction .
- Condensation reactions with guanidine derivatives generally yield >50% product, indicating robust synthetic routes .
Structural and Conformational Analysis: X-ray crystallography of N-(2-fluorophenyl) analogs reveals intramolecular hydrogen bonding and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings), influencing molecular rigidity and crystal packing .
CYC-116, a related thiazole-containing derivative, demonstrates the importance of heterocyclic substituents in achieving anticancer activity .
Biological Activity
N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known by its CAS number 152460-09-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the compound's pharmacological profile.
- Molecular Formula : C16H13N5O2
- Molecular Weight : 307.31 g/mol
- CAS Number : 152460-09-8
Synthesis
The synthesis of this compound involves multi-step synthetic pathways that typically include the formation of pyrimidine and pyridine rings. The compound is often synthesized as an impurity in the production of imatinib, a well-known tyrosine kinase inhibitor used in cancer therapy. The synthetic route generally includes:
- Formation of the Pyrimidine Core : Utilizing starting materials such as 2-amino-4-pyridinecarboxylic acid.
- Nitro Group Introduction : The introduction of the nitro group at the 5-position of the phenyl ring can be achieved through electrophilic aromatic substitution.
- Final Coupling Reaction : The final product is obtained through coupling reactions that form the desired amine linkages.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. It has been identified as a genotoxic impurity in imatinib formulations, which suggests it may possess similar mechanisms of action against cancer cells.
- Mechanism of Action : The compound is believed to inhibit specific tyrosine kinases involved in cell proliferation and survival pathways, contributing to its potential effectiveness against various cancers.
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- IC50 Values : For related compounds, IC50 values against COX-2 inhibition were reported around 0.04 μmol, indicating potent anti-inflammatory activity comparable to standard drugs like celecoxib .
Case Studies and Research Findings
- Study on Inhibition of COX Enzymes :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Q & A
Q. What are the optimized synthetic routes for N-(2-Methyl-5-nitrophenyl)-4-(2-pyridinyl)-2-pyrimidinamine, and how do reaction conditions influence yield?
The compound is synthesized via condensation of dimethylamino-1-(3-pyridyl)-2-propen-1-one with 2-methyl-5-nitrophenylguanidine nitrate in isopropanol under reflux (18 hours), achieving an 87% yield. A subsequent reduction step using hydrogen and Pd-C in methanol/THF at room temperature yields the amine derivative (88% yield) . Key factors include solvent choice (isopropanol for condensation), catalyst selection (Pd-C for reduction), and temperature control. Contamination risks during filtration and washing steps can reduce purity, necessitating rigorous solvent removal and drying protocols.
Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?
X-ray crystallography is pivotal for confirming the pyrimidine core and substituent orientations. Intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and dihedral angles between aromatic rings (e.g., 12.8° for phenyl-pyrimidine twist) are quantified to define conformation . Complementary techniques include / NMR for functional group verification and ESI-MS for molecular weight confirmation. For polymorphic forms, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are recommended .
Q. What are the primary biological targets of this compound, and how are inhibitory activities assayed?
The compound is a cyclin-dependent kinase (CDK) inhibitor, targeting CDK2 and IKBKG. Kinase inhibition assays using recombinant CDK2/cyclin E complexes measure ATPase activity via luminescence-based ADP detection. IC values are determined using dose-response curves (1–100 µM range). Cell-based validation involves monitoring RNA synthesis suppression in HeLa cells via -uridine incorporation assays .
Advanced Research Questions
Q. How do structural modifications of the pyrimidine core influence target selectivity and potency?
Substituents at the pyrimidine C4/C5 positions modulate kinase selectivity. For example:
- A 2-pyridinyl group at C4 enhances CDK2 affinity due to π-π stacking with kinase hydrophobic pockets.
- Nitro groups at the phenyl ring improve solubility but may reduce cellular permeability. Comparative studies with analogs like 4-(3-pyridinyl) derivatives show altered hydrogen-bonding networks, affecting binding kinetics . Structure-activity relationship (SAR) models should integrate molecular docking and free-energy perturbation (FEP) calculations.
Q. What crystallographic data resolve contradictions in reported biological activities across studies?
Polymorphic forms of related pyrimidine derivatives exhibit divergent bioactivities due to conformational variations. For example, N-(4-chlorophenyl) analogs show a 5.2° vs. 6.4° phenyl ring twist in polymorphs, altering hydrogen-bond donor capacity and kinase interactions . For this compound, weak C–H⋯π interactions in the crystal lattice (e.g., methyl group C61 to fluorinated aryl rings) may explain batch-dependent solubility variations impacting in vitro results .
Q. How can researchers design experiments to assess off-target effects in kinase inhibition studies?
Use kinome-wide profiling platforms (e.g., KINOMEscan) to screen against 468 kinases at 1 µM. Prioritize hits with >50% inhibition and validate via isothermal titration calorimetry (ITC) for binding affinity. For cellular off-target analysis, RNA-seq or phosphoproteomics can identify dysregulated pathways. Redesign scaffolds by introducing bulkier substituents (e.g., trifluoromethyl groups) to sterically block off-target binding .
Methodological Guidance
Q. What strategies mitigate low yields during large-scale synthesis?
- Replace isopropanol with tert-amyl alcohol for higher boiling points, reducing side reactions during reflux.
- Employ continuous flow chemistry for the condensation step to enhance reproducibility and scale-up efficiency.
- Optimize Pd-C catalyst loading (5–10 wt%) and hydrogen pressure (2–3 bar) to minimize over-reduction byproducts .
Q. How should researchers address discrepancies between computational docking predictions and experimental kinase inhibition data?
- Perform molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility and solvation effects.
- Validate docking poses with cryo-EM or co-crystallization studies. For unresolved mismatches, consider allosteric binding modes or post-translational kinase modifications (e.g., phosphorylation states) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
